1-Naphthoic acid
Overview
Description
1-Naphthoic acid, also known as naphthalene-1-carboxylic acid, is an organic compound with the molecular formula C₁₁H₈O₂. It is one of two isomeric monocarboxylic acids of naphthalene, the other being 2-naphthoic acid. This compound is characterized by a carboxyl group attached to the first carbon of the naphthalene ring, making it a significant intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene. The process involves the following steps :
Formation of Grignard Reagent: Magnesium turnings are reacted with 1-bromonaphthalene in anhydrous ether to form the Grignard reagent.
Carboxylation: The Grignard reagent is then carboxylated by introducing dry carbon dioxide at low temperatures.
Acid Workup: The reaction mixture is treated with sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
1-Naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: Birch reduction of this compound yields 1,4-dihydro-1-naphthalenecarboxylic acid.
Substitution: It can react with alkynes in the presence of rhodium catalysts to form perinaphthenones.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium in liquid ammonia (Birch reduction).
Catalysts: Rhodium catalysts for cyclization reactions.
Scientific Research Applications
1-Naphthoic acid is utilized in various scientific research applications, including:
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Used as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in the production of dyes, photochemicals, and plant growth hormones.
Mechanism of Action
The mechanism of action of 1-naphthoic acid involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation in the presence of specific catalysts, leading to the formation of desired products. The carboxyl group plays a crucial role in these reactions by facilitating the formation of intermediates and transition states .
Comparison with Similar Compounds
1-Naphthoic acid can be compared with other similar compounds such as:
2-Naphthoic Acid: Another isomeric form with the carboxyl group attached to the second carbon of the naphthalene ring.
1-Hydroxy-2-naphthoic Acid: Contains an additional hydroxyl group, making it more reactive in certain chemical reactions.
1-Naphthoyl Chloride: A derivative used in acylation reactions.
This compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETULKMXZVUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861668 | |
Record name | 1-Naphthoic acid | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS] | |
Record name | 1-Naphthoic acid | |
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CAS No. |
86-55-5, 1320-04-3 | |
Record name | 1-Naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-55-5 | |
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Record name | 1-Naphthoic acid | |
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Record name | Naphthoic acid | |
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Record name | 1-NAPHTHOIC ACID | |
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Record name | 1-Naphthalenecarboxylic acid | |
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Record name | 1-Naphthoic acid | |
Source | EPA DSSTox | |
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Record name | 1-naphthoic acid | |
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Record name | 1-NAPHTHOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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